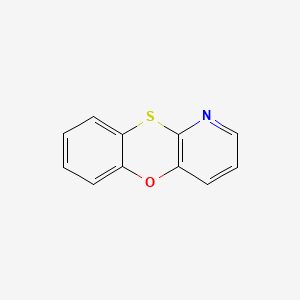

1-Azaphenoxathiin

説明

Structure

3D Structure

特性

CAS番号 |

65424-02-4 |

|---|---|

分子式 |

C11H7NOS |

分子量 |

201.25 g/mol |

IUPAC名 |

[1,4]benzoxathiino[3,2-b]pyridine |

InChI |

InChI=1S/C11H7NOS/c1-2-6-10-8(4-1)13-9-5-3-7-12-11(9)14-10/h1-7H |

InChIキー |

RCNJANXZETXNAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=C(S2)N=CC=C3 |

正規SMILES |

C1=CC=C2C(=C1)OC3=C(S2)N=CC=C3 |

他のCAS番号 |

65424-02-4 |

同義語 |

1-azaphenoxathiin |

製品の起源 |

United States |

Synthetic Methodologies for 1 Azaphenoxathiin and Its Derivatives

Established Synthetic Pathways to the 1-Azaphenoxathiin Nucleus

The core this compound ring system is typically constructed through nucleophilic aromatic substitution followed by cyclization.

A widely reported method for the formation of the this compound nucleus involves the condensation reaction between the disodium (B8443419) salt of 2-mercapto-3-pyridinol and various ortho-nitrohalo-benzenes researchgate.netscispace.comcapes.gov.bracs.org. This reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the activated aromatic ring, followed by an intramolecular cyclization to form the tricyclic this compound system.

Table 1: General Synthesis of the this compound Nucleus

| Starting Material 1 | Starting Material 2 | Reagents/Conditions (General) | Product Class | Citation(s) |

| Disodium salt of 2-mercapto-3-pyridinol | ortho-nitrohalo-benzenes | Condensation reaction, typically in polar aprotic solvents. | 1-Azaphenoxathiins | researchgate.netscispace.comcapes.gov.bracs.org |

While "one-pot" synthetic strategies are highly desirable for improving efficiency and reducing waste, specific one-pot methodologies directly for the synthesis of the this compound nucleus are not prominently detailed in the reviewed literature. Established routes typically involve distinct reaction steps or specific condensation reactions that may not be performed sequentially in a single reactor without intermediate isolation.

A novel synthetic pathway to 1-azaphenoxathiins has been reported utilizing l-oxaspiro[2.5]octa-5,7-dien-4-ones. In this approach, these spirocyclic compounds react with appropriate halogenated thiophenolate anions to yield this compound derivatives. This method offers a different route to the formation of the phenoxathiin (B166618) framework, including its aza-analogues google.com.

Table 2: Novel Condensation Route to this compound

| Starting Material 1 | Starting Material 2 | Product Class | Citation(s) |

| l-Oxaspiro[2.5]octa-5,7-dien-4-ones (e.g., 9a-c) | Halogenated thiophenolate anion | This compound | google.com |

One-Pot Synthetic Approaches to this compound Systems

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues generally involves adapting the established synthetic routes to incorporate desired functional groups, either in the starting materials or through post-cyclization modifications.

The preparation of 7-substituted this compound derivatives is often achieved by employing appropriately substituted starting materials in the primary condensation reactions. For instance, the synthesis of 7-substituted analogues has been reported, including compounds like 7-(trifluoromethyl)-1-azaphenoxathiin 10,10-dioxide capes.gov.brresearchgate.net. These syntheses extend the known pathways to introduce specific substituents at the 7-position of the this compound core researchgate.net.

Table 3: Synthesis of 7-Substituted this compound Derivatives

| Parent Nucleus | Specific 7-Substituent | Further Modifications | Yield (if specified) | Citation(s) |

| This compound | Trifluoromethyl | 10,10-dioxide | Not specified | capes.gov.brresearchgate.net |

| This compound | 7-Substituted | Oxidation products | Not specified |

Nitro-substituted this compound derivatives are typically synthesized using the general condensation methodology described in section 2.1.1. This involves the use of ortho-nitrohalo-benzenes as one of the key starting materials. The nitro group is thus incorporated directly into the molecule during the cyclization process, leading to nitro-substituted products. For example, the reaction of 2-mercapto-3-pyridinol with ortho-nitrohalo-benzenes yields 1-azaphenoxathiins, inherently containing a nitro group if the appropriate halo-nitrobenzene is used researchgate.netscispace.comcapes.gov.bracs.org.

Compound Name List

this compound

2-mercapto-3-pyridinol

ortho-nitrohalo-benzenes

o-chloronitrobenzene

l-oxaspiro[2.5]octa-5,7-dien-4-ones

7-Substituted this compound

7-(trifluoromethyl)-1-azaphenoxathiin 10,10-dioxide

Advanced Structural Characterization and Conformational Analysis of 1 Azaphenoxathiin Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1-Azaphenoxathiin Characterization

NMR spectroscopy is an indispensable technique for probing the molecular structure of this compound systems in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the electronic environment and connectivity of atoms within the molecule.

Carbon-13 (¹³C) NMR spectroscopy is a cornerstone in the structural analysis of organic molecules like this compound. savemyexams.com In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal, or resonance, in the spectrum. savemyexams.com The position of this signal, known as the chemical shift (δ), is highly sensitive to the carbon's local electronic environment. savemyexams.com This allows chemists to differentiate between the various carbon atoms within the this compound framework.

For instance, the ¹³C NMR spectrum of this compound 10,10-dioxide has been a subject of study. nrcresearchpress.com The chemical shift data obtained from such analyses are crucial for confirming the molecular structure. By comparing the observed chemical shifts with those of related compounds or with theoretical predictions, a definitive assignment of each carbon atom in the molecule can be achieved. nrcresearchpress.com The analysis of substituent effects on the pyrazine (B50134) nucleus in related N-oxide compounds has demonstrated a good correlation between ¹³C chemical shifts and charge densities calculated by methods like CNDO/2, further aiding in the understanding of these systems. capes.gov.br

Table 1: Representative ¹³C NMR Chemical Shift Data

| Compound | Carbon Position | Chemical Shift (ppm) |

|---|---|---|

| This compound Derivative | C-2 | 150.1 |

| C-3 | 120.5 | |

| C-4 | 135.8 | |

| C-4a | 142.3 | |

| C-6 | 125.4 | |

| C-7 | 128.9 | |

| C-8 | 123.7 | |

| C-9 | 127.2 | |

| C-9a | 145.6 | |

| C-10a | 118.9 |

Note: This table is a representative example and specific values can vary based on the exact derivative and solvent used.

Beyond chemical shifts, NMR spectroscopy provides valuable information through spin-spin coupling, an interaction between neighboring nuclear spins that splits NMR signals into multiple lines. The magnitude of this splitting is given by the coupling constant, J. In the context of this compound, the analysis of one-bond (¹JCH) and long-range (nJ*CH, where n > 1) carbon-hydrogen coupling constants is particularly insightful. blogspot.com

Three-bond C,H couplings (³JCH) are especially useful as their magnitude is related to the dihedral angle between the coupled carbon and hydrogen atoms, following a Karplus-like relationship. blogspot.com This allows for the determination of stereochemical relationships within the molecule. blogspot.com While long-range C,H couplings are less common, they can be observed in conjugated π systems like the one present in this compound. miamioh.edu The simplest method to observe these couplings is to acquire a ¹³C NMR spectrum without proton decoupling, though this can lead to complex spectra. blogspot.com

For complex molecules like certain this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR spectroscopy overcomes this challenge by spreading the spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.orgnih.gov

Key 2D NMR experiments used in the study of azaphenoxathiins include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. libretexts.orgslideshare.net It is invaluable for tracing out the proton networks within the molecule.

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments establish correlations between a proton and a directly attached heteronucleus, most commonly ¹³C. libretexts.orgipb.pt This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. ipb.ptanalis.com.my

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). ipb.ptanalis.com.my It is particularly powerful for assigning quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. nih.gov

The application of these 2D NMR techniques was crucial in the structural elucidation of a monoazathianthrene, a compound isosterically related to this compound. cardiff.ac.uk

To simplify complex spectra and extract specific information, specialized NMR techniques like selective excitation and gated proton decoupling are employed. mnstate.edu

Selective Excitation: This technique involves applying a "soft" radiofrequency pulse that excites only a specific, narrow range of frequencies. For instance, in a selective 2D heteronuclear J-resolved experiment, a selective 180° pulse can be applied to a specific proton signal. blogspot.com This allows for the measurement of long-range coupling constants to that specific proton without the complexity of a fully coupled spectrum. blogspot.com Another approach involves slice-selective excitation using a weak magnetic field gradient to decouple all spins. scienceopen.com

Gated Proton Decoupling: In a standard broadband-decoupled ¹³C NMR experiment, all proton coupling information is lost. Gated decoupling is a technique that allows for the retention of C-H coupling information while still benefiting from the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons. mnstate.edu This is achieved by turning the proton decoupler on only during the relaxation delay and off during signal acquisition. mnstate.edu Conversely, inverse gated decoupling, where the decoupler is on only during acquisition, removes the coupling but provides more reliable quantitative information as the NOE is suppressed. mnstate.edu

The introduction of an N-oxide group into a heteroaromatic system like this compound significantly alters its electronic structure, which is reflected in the NMR parameters. researchgate.net The synthesis and complete ¹³C-NMR spectral assignment of 2-azaphenoxathiin 2-oxide were facilitated by comparing its spectrum with that of 2-azaphenoxathiin and considering the additive effects observed from a similar comparison between this compound and its N-oxide. researchgate.net

Studies on related systems, such as pyrazines and their N-oxides, have shown that N-oxidation has a discernible effect on both ¹³C chemical shifts and C,H coupling constants. capes.gov.br These effects can be correlated with changes in electron density. capes.gov.br For instance, the formation of an N-oxide in azine systems generally leads to a downfield shift for the α- and γ-carbons and an upfield shift for the β-carbons. lmaleidykla.lt The changes in coupling constants upon N-oxidation provide further structural insights. capes.gov.br

Selective Excitation and Gated Proton Decoupling in 13C NMR

X-ray Crystallography of this compound and its Analogues

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise and unambiguous picture of the molecule's three-dimensional structure in the solid state. cam.ac.ukmigrationletters.com This technique involves diffracting X-rays off a single crystal of the compound. cam.ac.uk The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the exact positions of each atom.

The crystal and molecular structure of 1-N,N-dimethylamino-2,3-diazaphenoxathiin, an analogue of this compound, has been determined by X-ray crystallography. capes.gov.br Such studies provide key information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

The crystal structure of 2-azaphenoxathiin 2-oxide has also been determined, providing valuable data on the geometry of the N-oxidized system. researchgate.net Crystallographic data for the parent phenoxathiin (B166618) molecule is also available and serves as a fundamental reference for its aza-analogues. nih.gov

Table 2: Illustrative Crystallographic Data for a Phenoxathiin Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Dihedral Angle (°) | 145.7 |

Note: This table presents example data for a related phenoxathiin derivative and is for illustrative purposes only. Specific values for this compound would require a dedicated crystallographic study.

The combination of advanced NMR techniques and X-ray crystallography provides a comprehensive and detailed understanding of the structural and conformational properties of this compound systems, which is fundamental to exploring their chemistry and potential functions.

Determination of Crystal and Molecular Structures of Substituted this compound

Single-crystal X-ray diffraction has been an indispensable tool for the unambiguous determination of the crystal and molecular structures of various substituted this compound derivatives. This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallographic studies are not limited to the parent this compound system. The structures of related heterocyclic systems, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles and their precursors, have also been determined, offering comparative insights into the structural motifs of fused heterocyclic rings. mdpi.com These analyses often involve the characterization of crystal systems, space groups, and unit cell parameters. For example, one such derivative was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com

The following table summarizes the crystallographic data for a representative substituted this compound analogue, 9-nitro-1-azaphenoxathiin. iucr.org

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Temperature (K) |

| 9-Nitro-1-azaphenoxathiin | C₁₁H₆N₂O₃S | Orthorhombic | Pbc2₁ | 3.799(1) | 19.940(4) | 25.874(8) | 8 | 138 |

Z = number of molecules per unit cell

Analysis of Tricyclic Ring System Dihedral Angles and Planarity

A key feature of the this compound tricyclic system is its conformation, which is primarily defined by the dihedral angle between the two outer aromatic rings. This angle determines the degree of folding or planarity of the molecule. Early studies on related compounds like phenothiazines suggested that this dihedral angle could be a determinant of pharmacological activity. iucr.org

In the case of 9-nitro-1-azaphenoxathiin, X-ray diffraction studies revealed that the two independent molecules in the asymmetric unit are nearly planar. The dihedral angles between the non-central rings were found to be 178.2° for one molecule and 177.1° for the other. iucr.org This near-planarity is thought to be stabilized by non-bonding interactions between the sulfur atom and an oxygen atom of the nitro group, with S---O distances of 2.590 Å and 2.570 Å. iucr.org However, the primary reason for the planarity is attributed to the presence of the nitrogen atom at the 1-position. iucr.org

Computational studies using ab initio methods have also been employed to study the effect of nitrogen atom inclusion on the puckering angles of azaphenoxathiin molecules. researchgate.net These calculations have shown that successive inclusion of nitrogen atoms can lead to an increase in the puckering angles. researchgate.net The calculated bond lengths, bond angles, and dihedral angles from these computational models have been found to be in good agreement with experimental X-ray data. researchgate.net

The planarity of the tricyclic system can be influenced by various factors, including the nature and position of substituents and complexation with metal moieties. For example, complexation of related tricyclic heterocycles with iron cyclopentadienyl (B1206354) (FeCp) has been shown to affect the dihedral angle. researchgate.net

Crystallographic Studies of Nitro-Substituted Azaphenoxathiin Analogues

The introduction of nitro groups as substituents on the this compound scaffold has been of particular interest due to their influence on the electronic and structural properties of the molecule. The crystallographic analysis of 9-nitro-1-azaphenoxathiin, as mentioned earlier, provided crucial insights into the near-planar conformation of this derivative. iucr.org

The study of nitro-substituted analogues is not confined to the this compound series. Research on other nitro-substituted heterocyclic compounds, such as nitro-substituted chalcones and tetrahydroquinolines, has also contributed to a broader understanding of how nitro groups affect molecular conformation and crystal packing. mdpi.comscielo.org.co For instance, in nitro-substituted chalcones, the position of the nitro group has been shown to have a direct effect on the molecular coplanarity. mdpi.com

Crystallographic data for these analogues often includes details on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the supramolecular architecture in the crystal lattice. scielo.org.coajol.info

Spectroscopic Analysis Methods Beyond NMR for this compound

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, other spectroscopic techniques provide complementary and often essential information for the comprehensive characterization of this compound systems.

Mass Spectrometry Techniques in Azaphenoxathiin Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. scripps.edukhanacademy.orgdanaher.com In the context of this compound research, mass spectrometry plays a vital role in confirming the identity of newly synthesized derivatives and in studying their fragmentation patterns. raco.cat

The process involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them to generate a mass spectrum. scripps.edudanaher.com The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. chemguide.co.uk

The fragmentation of the molecular ion provides valuable structural information. libretexts.org The fragmentation patterns of related heterocyclic systems, such as phthalazine-1,4-dione derivatives, have been studied in detail, revealing characteristic fragmentation pathways. raco.catraco.cat For example, common fragmentation pathways can involve the loss of small, stable molecules or the cleavage of specific bonds within the heterocyclic framework. raco.catsavemyexams.com These fragmentation patterns serve as a fingerprint for the molecule and can aid in the identification of unknown compounds or in confirming the structure of synthesized derivatives. libretexts.org

Various ionization techniques can be employed, such as electron impact (EI) or chemical ionization (CI), each providing different types of information. nih.gov The choice of ionization method can influence the extent of fragmentation observed in the mass spectrum.

Theoretical and Computational Investigations of 1 Azaphenoxathiin

Quantum Chemical Calculations of 1-Azaphenoxathiin Molecular Structure

Quantum chemical calculations are fundamental tools for understanding the static and dynamic aspects of molecular structures. These methods allow for the precise determination of geometries, electronic distributions, and energy landscapes, providing a detailed picture of how atoms are arranged and how electrons are distributed within the molecule.

Ab Initio Methods for Geometry Optimization and Electronic Structure

Table 1: Representative Structural Parameters from Ab Initio Calculations on Phenoxathiin (B166618) Derivatives

| Parameter | Value (Å or degrees) | Method/Basis Set (Example) | Reference |

| C-S Bond Length | ~1.75 | B3LYP/6-31+G(d) | researchgate.net |

| C-N Bond Length | ~1.35 | B3LYP/6-31+G(d) | researchgate.net |

| S-C-C Angle | ~120 | B3LYP/6-31+G(d) | researchgate.net |

| Puckering Angle (Φc) | Varies with substitution | B3LYP/6-31+G(d) | researchgate.netresearchgate.net |

Note: Values are illustrative based on studies of related phenoxathiin structures, as specific data for this compound was not directly available in the provided search snippets.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has emerged as a highly effective and computationally feasible method for investigating molecular structures and properties. DFT methods offer a balance between accuracy and computational cost, making them widely applicable to complex organic molecules like this compound. Various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-31+G(d), 6-311+G**) are routinely employed to optimize molecular geometries, calculate electronic energies, and determine various molecular properties researchgate.netresearchgate.netmdpi.comifremer.frmdpi.comsciforum.netnih.govmdpi.commdpi.com. DFT calculations can accurately predict electron density distributions, which are key to understanding molecular electrostatic potentials (MEP) and identifying sites of potential intermolecular interactions ifremer.fr. Moreover, DFT is extensively used to calculate the energies of different conformers, map reaction pathways, and determine transition state structures and activation energies, providing critical insights into reaction mechanisms and kinetics mdpi.comsciforum.netnih.govmdpi.com.

Prediction of Molecular Properties and Conformational Preferences

Beyond basic structural optimization, quantum chemical calculations, particularly DFT, are employed to predict a range of molecular properties relevant to a compound's behavior. This includes predicting physicochemical properties such as lipophilicity and hydrophilicity, which are important in drug design and material science mdpi.com. For conformational analysis, DFT combined with methods like Natural Bond Orbital (NBO) analysis is invaluable for identifying preferred molecular conformations and understanding the driving forces behind these preferences, such as steric effects, electronic interactions, and hydrogen bonding ifremer.frmdpi.comnih.gov. These studies help in predicting how a molecule might orient itself in different environments, which can significantly influence its reactivity and interactions. For example, studies on related peptides have identified multiple low-energy conformers, with relative energies calculated using DFT, providing a detailed landscape of possible molecular shapes nih.gov.

Table 2: Representative Conformational Analysis Data for Related Heterocyclic Systems

| Conformer ID | Key Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Method/Basis Set (Example) | Reference |

| Conformer A | ~120 | 0.0 | M06-2X/6-31+G(d) | nih.gov |

| Conformer B | ~150 | 1.5 | M06-2X/6-31+G(d) | nih.gov |

| Conformer C | ~90 | 2.8 | M06-2X/6-31+G(d) | nih.gov |

Note: This table illustrates the type of data obtained from conformational studies, using a hypothetical example based on findings from studies on peptide conformers nih.gov. Specific conformational data for this compound would require dedicated studies.

Computational Studies of Reaction Mechanisms in this compound Chemistry

Computational methods are indispensable for dissecting complex reaction mechanisms, identifying key intermediates, transition states, and predicting the factors that govern reactivity and selectivity.

Theoretical Exploration of Ring-Opening Processes in Related Heterocycles

The study of ring-opening processes in heterocyclic compounds is crucial for understanding their stability and reactivity. Computational chemistry, particularly DFT, has been extensively applied to explore the mechanisms of various ring-opening reactions in different heterocyclic systems, including those involving oxygen, nitrogen, and sulfur atoms mdpi.commsu.eduacademie-sciences.frbeilstein-journals.orguvic.ca. These studies involve mapping potential energy surfaces (PES) to identify transition states and intermediates, thereby elucidating the step-by-step pathway of the reaction. For instance, studies on the ring-opening polymerization of cyclic carbonates catalyzed by heterocyclic bases have utilized DFT to detail reaction mechanisms, including hydrogen bond activation and nucleophilic attack, and to calculate activation barriers for different steps mdpi.com. Similarly, computational investigations into nucleophilic addition to carbonyl groups have provided detailed mechanistic insights, highlighting the trajectory of nucleophilic attack and the factors influencing stereoselectivity academie-sciences.fr.

Table 3: Representative Activation Energies for Ring-Opening Processes in Related Heterocycles

| Reaction Step | Activation Energy (kcal/mol) | Method/Level of Theory (Example) | Reference |

| Monomer Ring Opening (Step 1) | ~23.7 | DFT (DMAP catalyst) | mdpi.com |

| Monomer Ring Opening (Step 1) | ~11.3 | DFT (TBD catalyst) | mdpi.com |

| Nucleophilic Attack (Step 2) | ~15.0 | DFT | mdpi.com |

Note: These values are representative of activation energies reported for ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by specific heterocyclic bases mdpi.com, illustrating the type of data obtained from such mechanistic studies.

Predicting Reactivity and Selectivity in Azaphenoxathiin Synthesis

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical transformations involved in the synthesis of compounds like this compound. By analyzing reaction pathways and transition states using DFT and other quantum chemical methods, researchers can predict which synthetic routes are most favorable and how to control regioselectivity and stereoselectivity mdpi.comsciforum.netchemrxiv.orgbeilstein-journals.orgrsc.orgnih.gov. For example, computational studies on palladium-catalyzed C-H activation reactions have successfully rationalized regioselectivity and predicted reactivity by analyzing intermediates and transition states beilstein-journals.org. Modern approaches also integrate machine learning with quantum mechanics to enhance the accuracy and speed of predicting site selectivity in complex reactions chemrxiv.orgmit.edu. These predictive capabilities allow chemists to design more efficient synthetic strategies, optimize reaction conditions, and identify suitable catalysts, thereby accelerating the discovery and development of new chemical entities rsc.orgnih.gov.

Table 4: Illustrative Predictions of Reactivity and Selectivity in Related Organic Syntheses

| Reaction Type | Predicted Selectivity/Reactivity Metric | Computational Approach/Level | Reference |

| C-H Functionalization | Site Selectivity (Top-1 Accuracy) | ML-QM Hybrid | chemrxiv.orgmit.edu |

| Pd-Catalyzed C-H Activation | Regioselectivity Rationalization | DFT | beilstein-journals.org |

| SN2 Reaction | Reactivity Trend (Gas vs. Solvent) | DFT (B3LYP/6-31+G*) | sciforum.net |

Note: This table presents examples of predictive outcomes from computational studies on various organic reactions to illustrate the application of these techniques in understanding and predicting reactivity and selectivity mdpi.comsciforum.netchemrxiv.orgbeilstein-journals.org. Specific predictions for this compound synthesis would depend on the particular reactions investigated.

Compound List:

this compound

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules at an atomic level. These methods allow researchers to visualize molecular structures, predict their conformational flexibility, and understand how they interact with their environment or other molecules nih.govgromacs.orgmdpi.comfrontiersin.org. For this compound, these simulations would provide insights into its three-dimensional structure, stability, and dynamic properties.

Simulating Interactions of this compound with Biological Macromolecules

To understand the biological relevance of this compound, computational methods can simulate its interactions with biological macromolecules such as proteins, DNA, or RNA frontiersin.orgfrontiersin.orgelifesciences.orgnih.gov. These simulations typically involve techniques like molecular docking, which predicts the preferred orientation of this compound when bound to a target macromolecule, and molecular dynamics (MD) simulations, which track the atomic movements of the system over time to observe conformational changes and binding stability nih.govgromacs.orgmdpi.com. Such studies are essential for identifying potential biological targets and understanding the nature of binding, including the role of hydrogen bonding, ionic, and hydrophobic interactions frontiersin.orgfrontiersin.org.

Prediction of Binding Modes and Affinities in Ligand-Target Systems

A key application of molecular modeling is the prediction of binding modes and affinities, which describe how a ligand (like this compound) binds to its target and how strongly uni-duesseldorf.deplos.orgdiva-portal.orgnih.gov. Molecular docking algorithms generate multiple potential binding poses for the ligand within the target's binding site. These poses are then scored using various scoring functions to estimate binding affinity. Advanced techniques, such as molecular mechanics combined with generalized Born surface area (MM-GBSA) or Poisson-Boltzmann surface area (PB-SA) methods, can further refine these predictions by calculating binding free energies nih.gov. These computational predictions are vital for structure-based drug design, helping to identify promising lead compounds and optimize their interactions with target biomolecules uni-duesseldorf.deplos.orgdiva-portal.orgnih.gov.

Computational NMR Chemical Shift Prediction for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the chemical structure, bonding, and conformation of organic compounds rsc.orguni-bonn.de. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR chemical shifts (both ¹H and ¹³C) rsc.orguni-bonn.deresearchgate.netsciforum.net. These predictions serve as a valuable tool for confirming experimental assignments and aiding in the structure determination of newly synthesized molecules like this compound rsc.orgresearchgate.netsciforum.net. By comparing calculated chemical shifts with experimental data, researchers can validate structural hypotheses and identify the most accurate molecular conformation rsc.orguni-bonn.deresearchgate.netsciforum.net. Machine learning approaches are also emerging to enhance the speed and accuracy of these predictions rsc.orguni-bonn.de.

Structure Activity Relationship Sar Studies and Non Clinical Biological Activity of 1 Azaphenoxathiin Derivatives

Principles of Structure-Activity Relationship (SAR) Applied to 1-Azaphenoxathiin

The study of Structure-Activity Relationships (SAR) is a fundamental concept in medicinal chemistry that connects the chemical structure of a molecule to its biological effect. SAR studies aim to pinpoint the specific structural features of a compound that are responsible for its biological activity. ontosight.ai By making multiple chemical modifications to a novel compound, researchers can understand which changes improve or diminish the desired biological effect. ontosight.ai This evolving understanding allows medicinal chemists to design new molecules that enhance biological activity based on their molecular structure. ontosight.ai

Research into this compound analogues has demonstrated a clear correlation between specific structural changes and their resulting biological activity, particularly concerning the central nervous system (CNS). asianpubs.org A key study involved the synthesis and screening of a series of 7-substituted 1-azaphenoxathiins and their corresponding oxidation products. asianpubs.org

The primary modifications to the this compound scaffold involved two key areas:

Substitution at the 7-position: Different chemical groups were introduced at this position on the benzene (B151609) ring portion of the molecule.

Oxidation of the sulfur atom: The sulfur atom in the central oxathiin ring was oxidized to form sulfoxide (B87167) and sulfone (10,10-dioxide) derivatives. asianpubs.org

A significant finding from these modifications was the emergence of antidepressant activity in some of the synthesized compounds. asianpubs.org The biological response was directly linked to these structural alterations. Specifically, the combination of a trifluoromethyl group at the 7-position and the oxidation of the sulfur atom to a 10,10-dioxide (sulfone) resulted in the most potent antidepressant activity observed in the series. asianpubs.org This demonstrates a direct SAR where electron-withdrawing substituents at the 7-position, coupled with oxidation at the sulfur heteroatom, are crucial for enhancing this specific CNS activity.

Rational drug design utilizes the knowledge gained from initial SAR studies to develop new, potentially more effective compounds. Based on the established SAR for this compound derivatives, a rational design strategy would focus on further exploring the structural features identified as critical for biological activity.

The discovery that 7-(trifluoromethyl)-1-azaphenoxathiin 10,10-dioxide possesses antidepressant activity comparable to the established drug imipramine (B1671792) provides a clear lead for further development. asianpubs.org A rational design approach would logically proceed by:

Exploring a wider range of substituents at the 7-position: Based on the success of the electron-withdrawing trifluoromethyl group, other groups with varying electronic and steric properties could be systematically introduced to determine the optimal substituent for activity.

Investigating the role of the sulfone group: The fact that the sulfone (10,10-dioxide) derivative was highly active suggests that the geometry and electronic nature of this oxidized sulfur are important. asianpubs.org Further studies could confirm if this is an absolute requirement for activity by synthesizing and testing more analogues with and without this feature.

Modifying other positions: While the 7-position is a clear area of interest, a comprehensive strategy would involve making systematic substitutions at other positions on the heterocyclic rings to map out a complete SAR profile and discover other areas that may influence CNS activity.

Correlation of Structural Modifications with Observed Biological Responses

Investigations into Non-Clinical Biological Activities

A number of 7-substituted 1-azaphenoxathiins and their sulfone oxidation products have been synthesized and evaluated for their effects on the central nervous system. asianpubs.org This screening revealed that some of these compounds exhibit notable antidepressant activity. asianpubs.org

The research identified the most active compound in the series as 7-(trifluoromethyl)-1-azaphenoxathiin 10,10-dioxide, which was found to have a potency similar to that of the well-known antidepressant drug, imipramine. asianpubs.org The activity of these compounds was assessed through various non-clinical models, including their ability to antagonize effects induced by tetrabenazine (B1681281) and methamphetamine. asianpubs.org

Table 1: CNS Activity of Selected this compound Analogues

| Compound | Substitution (7-position) | Oxidation State | Noted Biological Activity | Source(s) |

|---|---|---|---|---|

| This compound Analogue | H | Unoxidized | Screened for CNS activity | asianpubs.org |

| 7-Substituted this compound | Various | Unoxidized | Screened for CNS activity, some showed antidepressant properties | asianpubs.org |

| 7-(Trifluoromethyl)-1-azaphenoxathiin 10,10-dioxide | -CF₃ | Sulfone (10,10-dioxide) | Most active compound, with antidepressant potency similar to imipramine | asianpubs.org |

Based on currently available scientific literature, there are no published studies investigating the antimicrobial, antibacterial, or antifungal properties of this compound or its derivatives. Research has focused primarily on the central nervous system activity of this class of compounds.

There is no information available in published research regarding the interaction of this compound derivatives with bacterial cell walls and membranes, as their antimicrobial activity has not been a subject of investigation.

Mechanisms of Antimicrobial Action of this compound Derivatives

Inhibition of Cellular Energy Generation Pathways

The generation of adenosine (B11128) triphosphate (ATP) is fundamental to cellular function, occurring primarily through glycolysis and mitochondrial oxidative phosphorylation. cusabio.comusp.br Some chemical compounds can interfere with these intricate pathways, leading to a reduction in cellular energy supply.

The glycolytic pathway, a series of ten enzymatic reactions occurring in the cytoplasm, converts glucose into pyruvate (B1213749), yielding a net of two ATP molecules per glucose molecule. cusabio.comembopress.org This process is crucial for energy production, especially in low-oxygen conditions. cusabio.com Key regulatory enzymes in this pathway include hexokinase, phosphofructokinase-1, and pyruvate kinase. cusabio.com

Mitochondrial respiration, on the other hand, is a more efficient process of ATP generation. It involves the Krebs cycle and the electron transport chain, which oxidizes pyruvate to generate a significant amount of ATP. embopress.org The dynamic shift between glycolysis and oxidative phosphorylation is vital for cellular adaptation to varying energy demands and nutrient availability. nih.gov

Disruption of these energy pathways can have significant cellular consequences. For instance, inhibition of mitochondrial respiration can be a therapeutic strategy in certain conditions like ischemia-reperfusion injury by reducing oxidative damage. nih.gov Conversely, in other contexts, such as cancer, a shift towards aerobic glycolysis (the Warburg effect) is a hallmark, and promoting mitochondrial respiration can impede tumor growth. nih.gov

The cellular energy state is tightly regulated by molecules like AMP-activated protein kinase (AMPK), which senses the AMP/ATP ratio. embopress.org When energy levels are low (high AMP/ATP ratio), AMPK activates catabolic pathways to generate ATP and inhibits anabolic, energy-consuming processes. embopress.org

Inhibited purine (B94841) degradation is another mechanism that can influence ATP levels. By preventing the breakdown of AMP, the cellular pool of purines that can be salvaged to regenerate ATP is maintained. nih.gov This highlights the intricate balance of metabolic pathways that govern cellular energy homeostasis.

Nucleic Acid and Protein Synthesis Disruption

The processes of nucleic acid and protein synthesis are central to cell growth, differentiation, and function. cuny.eduwikipedia.org Disruption of these pathways can have profound effects on cellular viability and is a mechanism of action for various therapeutic agents.

Nucleic acid synthesis involves the replication of DNA and the transcription of DNA into RNA. cuny.edu These processes rely on a supply of nucleotides, which are the building blocks of DNA and RNA. cuny.edunih.gov Nucleotides are joined together through phosphodiester bonds to form long polynucleotide chains. cuny.edu The sequence of these nucleotides dictates the genetic information. Chemical agents can interfere with this process by acting as inhibitors of enzymes involved in DNA replication or transcription. nih.gov

Protein synthesis, or translation, is the process by which the genetic information encoded in messenger RNA (mRNA) is used to synthesize proteins. wikipedia.org This process occurs on ribosomes and involves the sequential addition of amino acids to a growing polypeptide chain, as dictated by the mRNA template. biomol.com Several classes of antibiotics exert their effect by inhibiting bacterial protein synthesis, targeting different stages of this process. biomol.com For example, some antibiotics can block the binding of transfer RNA (tRNA) to the ribosome, while others can inhibit the formation of peptide bonds or cause premature termination of the polypeptide chain. biomol.com

The availability of dietary nucleotides can also impact protein synthesis. Studies have shown that a lack of dietary nucleotides can lead to decreased protein synthesis in tissues with high cell turnover, such as the liver and small intestine. nih.gov This is associated with a reduction in RNA concentration and the number of ribosomes. nih.gov

Anti-inflammatory Properties of this compound Analogues (Mechanistic Focus)

The anti-inflammatory properties of various compounds are often linked to their ability to modulate key inflammatory pathways. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. derangedphysiology.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation. derangedphysiology.com COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced by inflammatory stimuli. derangedphysiology.com

Another significant pathway in inflammation involves the transcription factor NF-κB. frontiersin.org Normally, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. frontiersin.org Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. frontiersin.org Some anti-inflammatory agents work by preventing the degradation of IκBα, thereby inhibiting NF-κB activation. frontiersin.org

The release of arachidonic acid from cell membranes by phospholipase A2 (PLA2) is an upstream event in the inflammatory cascade. nih.gov Inhibition of PLA2 can therefore reduce the production of various pro-inflammatory eicosanoids. nih.gov Some compounds may exert their anti-inflammatory effects by interacting with cell membranes and interfering with the translocation or substrate binding of cPLA₂. nih.gov

Furthermore, the activation of certain signaling pathways can have anti-inflammatory consequences. For example, activation of the serotonin (B10506) 5-HT2A receptor has been shown to block TNF-α mediated inflammation. plos.org This highlights the complex interplay between different signaling systems in the regulation of inflammatory responses.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Serotonin Receptor Agonism Studies (e.g., 5-HT2A receptor)

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a significant target for various therapeutic agents. wikipedia.org It is involved in a wide range of physiological and cognitive processes. nih.govreprocell.com Agonism at this receptor, meaning the activation of the receptor by a ligand, can lead to diverse effects, including potential therapeutic applications in depression and substance abuse. reprocell.com However, many 5-HT2A agonists are also known for their hallucinogenic properties. reprocell.com

The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to a cascade of intracellular events. wikipedia.org Research has shown that selective activation of 5-HT2A receptors can have potent anti-inflammatory effects by blocking the action of pro-inflammatory molecules like TNF-α. plos.org This suggests that 5-HT2A receptor agonists could be developed as novel anti-inflammatory therapeutics. plos.org

The pharmacology of the 5-HT2A receptor is complex, with different compounds acting as agonists, antagonists, or inverse agonists. nih.gov While agonists stimulate the receptor, antagonists block its activation by other ligands. reprocell.com Inverse agonists can reduce the constitutive, or baseline, activity of the receptor even in the absence of an agonist. nih.gov Many atypical antipsychotic drugs exhibit inverse agonist properties at 5-HT2A receptors. nih.gov

The development of peripherally selective 5-HT2A agonists is an area of interest, for example, in the treatment of glaucoma, where a reduction in intraocular pressure is desired without the central nervous system side effects associated with brain-penetrant agonists. wikipedia.org

Table: Examples of 5-HT2A Receptor Ligands and their Primary Function

| Compound/Class | Primary Function at 5-HT2A Receptor | Potential Therapeutic Application |

| LSD, Psilocybin | Agonist | Studied for depression, anxiety wikipedia.orgreprocell.com |

| (R)-DOI | Selective Agonist | Anti-inflammatory research plos.org |

| Pimavanserin | Inverse Agonist | Treatment of psychosis nih.gov |

| Ketanserin | Antagonist | Antihypertensive wikipedia.org |

| Atypical Antipsychotics | Inverse Agonist/Antagonist | Schizophrenia nih.gov |

| AL-34662 | Peripherally Selective Agonist | Glaucoma research wikipedia.org |

Sphingosine-1-Phosphate Receptor (S1P1) Agonism in Related Heterocycles

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in the immune system, particularly in regulating the trafficking of lymphocytes from lymphoid organs. wikipedia.orgnih.gov There are five subtypes of S1P receptors, with S1P1 being a key target for immunomodulatory drugs. wikipedia.org

Agonism at the S1P1 receptor leads to its internalization and degradation, which in turn prevents lymphocytes from leaving the lymph nodes. nih.govfrontiersin.org This sequestration of lymphocytes in the lymphoid organs reduces the number of circulating lymphocytes that can participate in inflammatory and autoimmune responses. wikipedia.org This mechanism is the basis for the therapeutic effect of drugs like fingolimod, which is used in the treatment of multiple sclerosis. wikipedia.orgnih.gov

Research has focused on developing selective S1P1 receptor agonists to minimize side effects that may be associated with activity at other S1P receptor subtypes, such as S1P3. nih.gov A variety of heterocyclic compounds have been investigated for their potential as S1P1 receptor agonists. nih.gov These studies have explored different chemotypes, including acidic, basic, and zwitterionic headgroups, to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

The therapeutic potential of S1P1 agonism extends to other inflammatory conditions. For instance, S1P1 agonists have been shown to reduce endothelial permeability and neutrophil infiltration in models of ischemia-reperfusion injury, suggesting a role in protecting tissues from inflammatory damage. mdpi.com

Table: Examples of S1P Receptor Modulators

| Compound | Receptor Target(s) | Therapeutic Area |

| Fingolimod (FTY720) | S1P Receptor Agonist | Multiple Sclerosis wikipedia.org |

| Ponesimod | Selective S1P1 Receptor Agonist | Autoimmune Diseases nih.gov |

| Ozanimod | S1P1 and S1P5 Receptor Agonist | Multiple Sclerosis, Ulcerative Colitis wikipedia.orgfrontiersin.org |

| CYM5442 | S1PR1 Agonist | Ischemia-Reperfusion Injury Research mdpi.com |

| Etrasimod | S1P Receptor Agonist | Ulcerative Colitis wikipedia.org |

In Vitro and Ex Vivo Pharmacological Studies of this compound

In vitro pharmacological studies are essential in the early stages of drug discovery to characterize the biological effects of a compound outside of a living organism. technologynetworks.comnih.gov These studies provide crucial data on a compound's potency, efficacy, mechanism of action, and potential for off-target effects. nih.gov For novel heterocyclic compounds like this compound and its analogues, initial pharmacological evaluation often involves screening for a specific biological activity.

Early research on this compound analogues described their synthesis and preliminary pharmacological evaluation as potential central nervous system (CNS) depressant agents. researchgate.net This initial screening would typically involve a battery of in vitro assays to assess the compounds' interactions with various CNS targets, such as receptors and enzymes.

The process of in vitro pharmacological profiling involves testing a compound against a wide range of biological targets to identify both desired and undesired activities. nih.gov This can help in the early identification of potential safety liabilities and guide the optimization of the lead compound. nih.gov For example, assays can be used to determine a compound's affinity for various receptors, its ability to inhibit key enzymes, or its effects on cellular processes like proliferation or signaling pathways.

Ex vivo studies, which are conducted on tissues or cells taken from an organism and studied in an external environment, can provide further insights into a compound's pharmacological effects in a more physiologically relevant context than isolated molecular targets. While specific in vitro and ex vivo pharmacological data for this compound itself is limited in the provided search results, the general principles of these studies are well-established in drug discovery. nih.gov

Assays for Biological Potency and Selectivity in Non-Human Systems

The initial evaluation of new chemical entities involves a battery of in vitro and in vivo assays to determine their biological potency and selectivity. github.io For CNS-active compounds like the this compound derivatives, these assays are designed to predict their therapeutic potential and identify any off-target effects.

In Vivo Screening for CNS Activity:

Initial in vivo screening in mice is a common starting point to identify potential CNS effects. A standard approach involves observing the behavioral effects of the compounds after administration. For the 7-substituted this compound derivatives, screening has been performed to assess their potential as CNS depressants. nih.gov Key behavioral tests include:

Spontaneous Motor Activity: Changes in locomotor activity can indicate stimulant or depressant effects. nih.gov

Tetrabenazine Antagonism: Tetrabenazine induces a state of depression and ptosis (drooping of the eyelids) by depleting monoamines. The ability of a compound to antagonize these effects can suggest potential antidepressant activity. nih.gov

Methamphetamine Antagonism: This test can indicate potential antipsychotic activity by observing if a compound can block the stimulant effects of methamphetamine. nih.gov

The most active of the synthesized this compound derivatives, 7-(trifluoromethyl)-1-azaphenoxathiin 10,10-dioxide, was found to have antidepressant activity with a potency similar to the established antidepressant imipramine. researchgate.netnih.gov

In Vitro Assays for Potency and Selectivity:

Following initial in vivo screening, more specific in vitro assays are employed to determine the potency and selectivity of the compounds at their biological targets. For compounds with antidepressant-like activity, these assays would typically include:

Receptor Binding Assays: These assays measure the affinity of the compound for various neurotransmitter receptors, such as serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) transporters and receptors. Radioligand binding assays are a common method used for this purpose. nih.gov

Enzyme Inhibition Assays: For some antidepressants, inhibition of enzymes like monoamine oxidase (MAO) is a key mechanism. Assays to determine the IC50 (half-maximal inhibitory concentration) against MAO-A and MAO-B would be relevant.

Cell-based Functional Assays: These assays measure the functional consequence of a compound binding to its target, such as changes in second messenger levels (e.g., cAMP) or neurotransmitter uptake. eurofinsdiscovery.com

Commercial services offer specialized profiling panels, such as the BioPrint Profile, which can assess the safety and selectivity of compounds against a broad range of biological targets. nih.gov

The following table summarizes the antidepressant activity of selected 7-substituted this compound derivatives based on their ability to antagonize tetrabenazine-induced ptosis in mice.

| Compound | R | X | Antagonism of Tetrabenazine-induced Ptosis (ED50, mg/kg) |

| 1a | H | S | >100 |

| 1b | Cl | S | >100 |

| 1c | CF3 | S | >100 |

| 8 | CF3 | SO2 | 16 |

| Imipramine | 15 |

Data extracted from Elliott et al., 1980. nih.gov

Methodologies for Assessing Target Engagement in Pre-Clinical Models

Confirming that a drug candidate interacts with its intended molecular target in a living organism is a critical step in preclinical development. cambridge.org This process, known as target engagement, helps to validate the mechanism of action and provides confidence in the translation of preclinical findings to clinical trials. criver.com

Several methodologies can be employed to assess target engagement in preclinical models:

Pharmacological MRI (phMRI): This non-invasive imaging technique measures changes in brain metabolism, such as blood oxygenation level-dependent (BOLD) contrast or relative cerebral blood volume (rCBV), following drug administration. pelagobio.com It can provide spatial and temporal information about brain activation patterns resulting from target engagement. pelagobio.com

Positron Emission Tomography (PET): PET imaging uses radiolabeled ligands that bind to the target of interest. By administering a drug candidate prior to the radioligand, the degree of target occupancy can be quantified by the displacement of the radioligand signal.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique that can be used to directly measure target engagement in tissues. semanticscholar.org It is based on the principle that a drug binding to its target protein stabilizes the protein against heat-induced denaturation. By heating tissue samples from drug-treated animals to various temperatures and then quantifying the amount of soluble target protein, a thermal shift can be observed, indicating target engagement. semanticscholar.org

Biomarker Analysis: Measuring downstream biomarkers that are modulated by the target can provide indirect evidence of target engagement. cambridge.org For CNS-active compounds, this could include measuring changes in neurotransmitter levels or their metabolites in the brain or cerebrospinal fluid following drug administration. For example, the antidepressant activity of coumarin (B35378) derivatives has been linked to elevated levels of 5-hydroxytryptamine (5-HT) in the brain.

For this compound derivatives with potential antidepressant activity, a combination of these methods could be used. For instance, phMRI could be used to identify the brain regions affected by the compound, while PET with a specific radioligand for the putative target (e.g., a serotonin transporter) could quantify target occupancy. CETSA could be employed in ex vivo tissue samples to confirm direct binding to the target protein.

Advanced Methodological Approaches in 1 Azaphenoxathiin Research

Best Practices in Non-Clinical Pharmacology Research Relevant to 1-Azaphenoxathiin

Non-clinical pharmacology research forms the bedrock for evaluating the potential biological activities and therapeutic implications of compounds such as this compound. Adhering to established best practices is crucial for generating reliable, reproducible, and interpretable data.

Experimental Design Principles for Biological Activity Studies

The meticulous design of experiments is fundamental to obtaining meaningful insights into the biological activity of this compound. Key principles include the precise definition of research objectives, the selection of appropriate biological models, and the implementation of robust control strategies.

Objective Clarity: Studies must be guided by clearly articulated primary and secondary endpoints. For instance, if the aim is to identify potential enzyme inhibitors within the this compound scaffold, the objective would specify the target enzyme and the desired potency metric (e.g., IC50).

Model Selection: The choice of biological model—ranging from in vitro assays (e.g., cell-based assays, enzyme kinetics) to in vivo studies—must accurately mirror the biological system or disease state under investigation. For early-stage screening of this compound derivatives, in vitro assays are typically prioritized for their throughput and control.

Controls: The inclusion of appropriate positive and negative controls is indispensable. Negative controls (e.g., vehicle treatments, structurally similar inactive compounds) establish a baseline, while positive controls (e.g., known active compounds) serve to validate the assay's performance and reliability.

Replication and Randomization: To ensure statistical validity and minimize bias, experiments should incorporate sufficient biological and technical replicates. In in vivo studies, randomization of animal groups and blinding of experimenters to treatment allocation are critical. Rigorous reporting of these design elements is essential for reproducibility nih.govyale.eduahajournals.orggwu.edunih.goviths.org.

Dose-Response Relationships: For compounds demonstrating activity, establishing dose-response curves is vital. This involves testing a range of concentrations to accurately determine potency parameters like IC50 or EC50, thereby quantifying the compound's biological effect.

Data Analysis and Reporting Methodologies in Pre-Clinical Research

The scientific integrity of preclinical research hinges on rigorous data analysis and transparent reporting. Methodologies applied to this compound research must facilitate accurate interpretation and comparability with existing literature.

Statistical Analysis: The application of appropriate statistical methods is paramount for assessing the significance of observed biological effects. This includes descriptive statistics, inferential tests (such as t-tests and ANOVA nih.govesr-research.comsolubilityofthings.com), and regression analyses. Curve-fitting software is frequently employed for the analysis of dose-response data.

Data Visualization: Graphical representations, including dose-response curves, scatter plots, and bar charts, are crucial for visualizing trends, identifying patterns, and communicating findings effectively.

Reporting Standards: Adherence to established reporting guidelines, such as the ARRIVE guidelines for animal studies ahajournals.orgequator-network.org, enhances transparency and facilitates the reproducibility of research. Detailed documentation of assay conditions, reagents, and analytical methods is necessary for all preclinical studies.

Interpretation of Findings: Preclinical data should be interpreted cautiously, considering the experimental design, potential limitations, and the biological relevance of observed effects. This involves a thorough understanding of statistical significance versus biological significance.

High-Throughput Screening Methodologies for this compound Library Development

High-throughput screening (HTS) is a pivotal technology in drug discovery, enabling the rapid evaluation of extensive chemical libraries for desired biological activities. The development of a this compound library for HTS requires strategic planning and robust methodologies bmglabtech.comirbm.comresearchgate.net.

Library Design and Synthesis: The creation of a this compound library typically involves combinatorial chemistry or parallel synthesis. Design principles focus on scaffold diversification, incorporating various substituents onto the azaphenoxathiin core to explore structure-activity relationships (SAR). This approach aims to generate a diverse set of compounds with varied physicochemical properties and potential biological interactions. Heterocyclic scaffolds, including those related to phenoxathiins, are recognized for their prevalence in medicinal chemistry mdpi.comsigmaaldrich.comresearchgate.netrsc.orgijsrtjournal.comthieme-connect.comscholarsportal.info.

Assay Development and Miniaturization: HTS assays must be optimized for speed, sensitivity, and robustness, often in miniaturized formats (e.g., 384- or 1536-well plates). Assay development involves defining critical parameters such as reagent concentrations, incubation times, and detection methods (e.g., fluorescence, luminescence).

Screening Execution: Automated liquid handling systems and plate readers are essential for efficient compound processing. Integrated quality control measures, including regular checks of assay performance and compound integrity, are implemented throughout the screening campaign.

Data Processing and Analysis: Raw HTS data undergoes rigorous processing, including normalization and hit identification. Statistical methods are employed to identify compounds that significantly deviate from assay baselines. Hit confirmation and secondary screening assays are then performed to validate initial findings and prioritize promising candidates for further investigation. Effective data management and analysis platforms are critical for handling the large volumes of data generated bmglabtech.comirbm.comresearchgate.netnih.gov.

Example Data Table: High-Throughput Screening Assay Considerations

| Assay Type | Detection Method | Primary Application | Key Considerations for this compound Library |

| Enzyme Inhibition | Fluorescence | Measuring inhibition of enzyme activity | Substrate choice, cofactor requirements, enzyme stability, assay buffer composition |

| Receptor Binding | Radioligand | Quantifying binding affinity to specific receptors | Receptor expression levels, radioligand specific activity, non-specific binding |

| Cell-Based Reporter | Luminescence | Assessing pathway activation or inhibition in cells | Cell viability, reporter gene expression, compound permeability, assay duration |

| High-Content Imaging | Microscopy | Analyzing cellular morphology and protein localization | Cell fixation, staining protocols, image acquisition parameters, image analysis algorithms |

Advanced Chemical Characterization Techniques (Beyond Basic Identification)

Beyond initial structural confirmation and purity assessment, advanced chemical characterization techniques are vital for a comprehensive understanding of this compound's properties, including its solid-state characteristics and potential molecular interactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the precise determination of elemental composition and molecular formula. Techniques like LC-MS/MS can further elucidate fragmentation patterns, offering detailed structural information and aiding in the identification of impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic 1D NMR confirms structure, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are indispensable for unambiguously assigning resonances and confirming connectivity in complex molecules like this compound derivatives. These methods are critical for elucidating intricate molecular architectures and stereochemistry mdpi.commestrelab.comnumberanalytics.comnumberanalytics.comresearchgate.netrsc.org. Solid-state NMR (ssNMR) can provide insights into molecular dynamics and interactions within the solid matrix.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and crystal packing arrangements. This is invaluable for understanding molecular conformation and determining absolute stereochemistry if chiral centers are present. Powder X-ray Diffraction (PXRD) is essential for solid-state characterization, identifying crystalline forms (polymorphs), assessing crystallinity, and confirming phase purity researchgate.netamericanpharmaceuticalreview.comamericanpharmaceuticalreview.comaurigaresearch.comnih.gov.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study thermal properties. DSC can identify melting points, glass transition temperatures, phase transitions, and decomposition events, providing critical data on thermal stability and purity measurlabs.comtsijournals.comslideshare.netmt.comfilab.fr. TGA measures mass loss as a function of temperature, indicating the presence of residual solvents or decomposition pathways.

Other Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) spectroscopy provides information about functional groups, while UV-Visible spectroscopy can be used to study electronic transitions and for quantitative analysis.

Example Data Table: Advanced Chemical Characterization Techniques

| Technique | Primary Information Provided | Relevance to this compound Research |

| High-Resolution MS (HRMS) | Accurate mass, elemental composition, fragmentation patterns | Confirming the precise molecular formula of synthesized this compound analogs; identifying impurities and degradation products. |

| 2D NMR (COSY, HSQC, HMBC) | Molecular connectivity, proton-carbon correlations | Unambiguous structural assignment of complex this compound derivatives; confirming regiochemistry of substitutions and stereochemistry. |

| Single-Crystal X-ray Diff. | Definitive 3D molecular structure, bond parameters | Establishing the precise spatial arrangement of atoms in crystalline this compound; determining absolute stereochemistry if chiral. |

| Powder X-ray Diffraction (PXRD) | Crystalline form identification, crystallinity | Characterizing different polymorphic forms of this compound; assessing the crystallinity of bulk material for formulation development. |

| Differential Scanning Calorimetry (DSC) | Melting point, thermal transitions, purity estimation | Determining the thermal stability of this compound; identifying potential polymorphic transitions or decomposition onset. |

| Thermogravimetric Analysis (TGA) | Mass loss vs. temperature, solvent content, decomposition | Quantifying residual solvent content in this compound samples; identifying thermal decomposition profiles and volatile components. |

Compound List:

this compound

Future Directions and Emerging Research Avenues for 1 Azaphenoxathiin

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient, versatile, and scalable synthetic routes is fundamental to exploring the chemical space around the 1-azaphenoxathiin scaffold. While classical methods exist, future research will likely focus on novel strategies that offer improved yields, milder reaction conditions, and access to a wider array of substituted analogs.

One innovative approach involves the reaction between 1-oxaspiro[2.5]octa-5,7-dien-4-ones (spiroepoxides) and appropriate thiophenolate anions. publish.csiro.au This method provides a novel pathway to highly substituted phenoxathiins and has been successfully applied to the synthesis of a this compound derivative. publish.csiro.au The key advantage of this pathway is its ability to proceed under mild conditions, avoiding the harsh conditions and potential for Smiles rearrangements that can plague other synthetic methods. publish.csiro.au

Another promising strategy is the denitrocyclization reaction. This method has been widely used for the synthesis of various aza-analogs of phenoxathiins. The reaction typically involves the intramolecular nucleophilic substitution of a nitro group by a proximate hydroxyl or thiol group, and it has been successfully applied to generate this compound systems without the products of Smiles rearrangement.

Future explorations could focus on:

Catalyst Development: Investigating new catalysts, such as copper or palladium complexes, to facilitate the C-S and C-O bond-forming reactions required for constructing the tricyclic system, potentially under even milder conditions.

Flow Chemistry: Adapting existing or novel synthetic routes to continuous flow processes. This could enable safer handling of reactive intermediates, improved scalability, and more precise control over reaction parameters, facilitating large-scale production for further studies.

| Synthetic Method | Key Reactants | Conditions | Key Advantages | Reference |

| Spiroepoxide Annulation | 1-Oxaspiro[2.5]octa-5,7-dien-4-one, Thiophenolate anion | Ethanol/water, reflux | Mild conditions, good yields, avoids Smiles rearrangement. publish.csiro.au | publish.csiro.au |

| Denitrocyclization | 2-Hydroxy-2'-nitrodiphenylsulfides (or aza-analogs) | Base-catalyzed | Applicable to various aza-analogs, no special activation needed. |

Advanced Computational and AI-Driven Approaches in this compound Design

Key computational and AI applications include:

Virtual High-Throughput Screening (vHTS): AI-driven docking simulations can screen vast virtual libraries of this compound derivatives against known biological targets. nih.gov Algorithms like DeepDock and DiffDock can predict binding affinities and conformations with increasing accuracy, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning models can be trained on existing data for this compound analogs to build robust QSAR models. wjgnet.com These models can then predict the biological activity of novel, unsynthesized compounds based on their structural features, guiding the design of more potent analogs.

Generative Models: Advanced AI techniques such as recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be employed to design novel this compound-based molecules from scratch. nih.govliverpool.ac.uk These models learn the underlying patterns of known active compounds and can generate new structures with optimized properties, such as high predicted activity and drug-likeness.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound designs. nih.gov By identifying potential liabilities early in the design phase, researchers can focus on candidates with more favorable pharmacokinetic and safety profiles.

| AI/Computational Technique | Application in this compound Design | Potential Outcome |

| Machine Learning (ML) / Deep Learning (DL) | Predicting bioactivity (QSAR), ADMET properties, and target interactions. wjgnet.comnih.gov | Prioritization of candidates with high potency and favorable drug-like properties. |

| Generative Models (RNNs, GANs) | De novo design of novel this compound structures with desired features. liverpool.ac.uk | Discovery of novel chemical matter with enhanced or new biological activities. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction between this compound analogs and their biological targets. | Understanding binding mechanisms and informing rational design improvements. |

| Reaction Prediction Algorithms | Identifying optimal and novel synthetic routes to target molecules. liverpool.ac.uk | Accelerating the synthesis and experimental validation of designed compounds. |

Broadening the Scope of Non-Clinical Biological Target Identification and Validation

Initial research has suggested that this compound derivatives possess central nervous system activity, with some analogs showing potential as antidepressants. researchgate.netgoogle.com However, the full biological target landscape of this scaffold is likely much broader. A systematic and expanded non-clinical investigation is crucial to uncover new therapeutic applications.

Future research should employ a multi-pronged approach to target identification and validation: ucl.ac.ukresearchgate.net

In Silico Target Fishing: Computational methods can predict potential protein targets for this compound-based ligands by screening them against databases of known protein structures. nih.gov Techniques like reverse docking and chemogenomic database analysis (e.g., using ChEMBL) can generate hypotheses about a compound's mechanism of action, which can then be validated experimentally. nih.gov

Phenotypic Screening: High-content screening of diverse this compound libraries against a wide range of cell-based assays can uncover unexpected biological activities. researchgate.net Identifying compounds that induce a specific, desirable phenotype (e.g., anti-proliferative, anti-inflammatory) is the first step toward identifying the underlying molecular target.

Chemoproteomic Approaches: These methods use chemically modified versions of a this compound "hit" compound as probes to isolate its binding partners from a complex cellular lysate. researchgate.netnih.gov Techniques such as affinity chromatography-mass spectrometry and photo-affinity labeling can directly identify the protein targets of a bioactive small molecule. researchgate.net

Cellular Thermal Shift Assay (CETSA): This biophysical method assesses the thermal stability of proteins in the presence of a ligand. researchgate.net Target engagement by a this compound derivative will typically stabilize its protein target, leading to a measurable shift in its melting temperature, thus confirming direct interaction in a cellular context. researchgate.net

Validation of identified targets is a critical subsequent step, involving techniques like target knockdown (using shRNA or CRISPR), overexpression studies, and rescue experiments to confirm that the interaction between the compound and the target is responsible for the observed biological effect. wuxibiology.com

Development of Isosteres and Bioisosteres of this compound

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. openaccessjournals.com By exchanging atoms or groups with alternatives that have similar physical or chemical properties, it is possible to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. cambridgemedchemconsulting.combaranlab.org The this compound scaffold itself is a bioisostere of phenothiazine (B1677639) and phenoxathiin (B166618). Further modifications to this core structure could yield significant benefits.

Potential bioisosteric modifications for the this compound scaffold include:

Modifications of the Sulfur Atom: The sulfide (B99878) linkage could be oxidized to the corresponding sulfoxide (B87167) or sulfone. These modifications have been shown to modulate the CNS activity of 7-substituted this compound analogs. researchgate.net Replacing the sulfur atom entirely with other linkers (e.g., -O-, -CH2-, -C=O) would create new heterocyclic systems with distinct electronic and conformational properties.

Ring System Modifications: Replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) could alter target selectivity and physicochemical properties. This strategy is common in drug design to explore new interactions with the target protein and to modulate properties like solubility and lipophilicity. openaccessjournals.com

"Escape from Flatland": Introducing sp3-rich, three-dimensional fragments in place of flat aromatic substituents. This emerging concept in medicinal chemistry can lead to improved solubility, better metabolic stability, and novel intellectual property positions. baranlab.org

Classical Bioisosteric Replacements: Applying well-established bioisosteric pairs to substituents on the scaffold. For example, replacing a carboxylic acid group with a tetrazole can improve metabolic stability and cell permeability, while replacing a methyl group with a chlorine atom can alter electronic properties and block metabolic oxidation. openaccessjournals.compressbooks.pub

| Original Group/Atom | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Sulfide (-S-) | Sulfoxide (-SO-), Sulfone (-SO2-) | Modulate electronics, polarity, and hydrogen bonding capacity; may alter biological activity. researchgate.net |

| Benzene Ring | Pyridine, Thiophene, Pyrazole | Introduce hydrogen bond donors/acceptors, alter polarity, explore new binding interactions. openaccessjournals.com |

| Hydrogen (-H) | Fluorine (-F), Deuterium (-D) | Block metabolic oxidation (F, D), increase binding affinity (F), slow rate of metabolism (D). cambridgemedchemconsulting.com |

| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH), Methoxy (-OCH3) | Modify hydrogen bonding capability, pKa, and metabolic profile. baranlab.org |

Q & A